molecular formula C10H12N4O B3348282 9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 16347-32-3

9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No. B3348282
CAS RN: 16347-32-3
M. Wt: 204.23 g/mol
InChI Key: LJXYKPCGNZYRFJ-UHFFFAOYSA-N
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Description

The compound “9-(tetrahydro-2H-pyran-2-yl)-9H-purine” is a purine derivative. Purines are biologically significant compounds, and they form the basis of many important biomolecules like DNA and RNA . The “tetrahydro-2H-pyran-2-yl” part suggests the presence of a tetrahydropyran ring, a six-membered cyclic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(tetrahydro-2H-pyran-2-yl)-9H-purine” would depend on its specific structure. For instance, the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “9-(tetrahydro-2H-pyran-2-yl)-9H-purine” is being used. For instance, N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine has been investigated for its antiviral and anticancer properties .

Safety and Hazards

The safety and hazards associated with “9-(tetrahydro-2H-pyran-2-yl)-9H-purine” would depend on its specific properties. As a general rule, all chemicals should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “9-(tetrahydro-2H-pyran-2-yl)-9H-purine” would likely depend on its biological activity and potential applications. For instance, if it shows promising antiviral or anticancer activity, it could be further developed as a therapeutic agent .

properties

IUPAC Name

9-(oxan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-4-15-9(3-1)14-7-13-8-5-11-6-12-10(8)14/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXYKPCGNZYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=CN=CN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541442
Record name 9-(Oxan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(tetrahydro-2H-pyran-2-yl)-9H-purine

CAS RN

16347-32-3
Record name 9-(Oxan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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